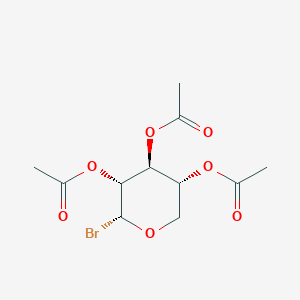
(r)-3-Benzyloxy-tetradecanoic acid
Descripción general
Descripción
(R)-3-Benzyloxy-tetradecanoic acid, also known as (R)-3-benzyloxy-myristic acid, is a naturally occurring fatty acid found in some plant and animal sources. It is a monounsaturated fatty acid with a long hydrocarbon chain and a benzyloxy group attached to the third carbon. This fatty acid has several important biological functions, including being a component of cell membranes, a precursor for the synthesis of other fatty acids, and a source of energy for cells. In addition, this compound has been the focus of numerous scientific studies due to its potential applications in medical and industrial research.
Aplicaciones Científicas De Investigación
Anti-Inflammatory and Antioxidant Activities : Monohydroxy tetradecanoic acid isomers, which include compounds similar to (r)-3-Benzyloxy-tetradecanoic acid, have demonstrated significant antielastase, antiurease, and antioxidant activities. These properties make them valuable for applications in agriculture, pharmacy, and cosmetic industries (Sokmen et al., 2014).
Acaricidal Activity : A derivative of benzoic acid, closely related to this compound, was found to effectively inhibit the energy metabolism of Sarcoptes scabiei, leading to the destruction of the mite’s body structure (Li et al., 2022).
Synthesis of Enantiopure Compounds : The synthesis of enantiopure biphenyl P,N-ligands using compounds similar to this compound has been reported. This synthesis contributed to the development of asymmetric additions in chemical reactions, useful in various synthetic applications (Lai et al., 2009).
Lipid Research and Synthesis : The study of carbon-13-labeled tetradecanoic acids, a category that includes this compound, has provided methods for preparing diacyl phosphatidylcholines, which are important in lipid research (Sparrow et al., 1983).
Biological Activity of Lipid A : Research has shown that the nonreducing-sugar subunit of bacterial lipid A, which includes the ester-bound (3R)-3-(acyloxy)tetradecanoic acid group, is crucial for its biological activity. This suggests potential applications in studying bacterial endotoxins and their effects (Kiso et al., 1987).
Synthesis of Biodegradable Polymers : Microwave-assisted catalytic transfer hydrogenation techniques have been used to synthesize (R)-3-hydroxyalkanoic acids, which are essential for creating biodegradable poly(3-hydroxyalkanoate) polymers. This represents a significant contribution to the field of environmentally friendly materials (Jaipuri et al., 2004).
Pharmaceutical Synthesis : The compound has been used in the synthesis of optically active diols and other pharmaceutical compounds, showcasing its versatility in drug development and chemical synthesis (Matsumoto et al., 1997; Oikawa et al., 1997).
Biological Screening and Health Impacts : The compound and its derivatives have been involved in various health-related studies, such as the screening of benzo(a)pyrene-DNA adducts and investigations into the health effects of phthalates (Vo‐Dinh et al., 1987; Hauser & Calafat, 2005).
Propiedades
IUPAC Name |
(3R)-3-phenylmethoxytetradecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-13-16-20(17-21(22)23)24-18-19-14-11-10-12-15-19/h10-12,14-15,20H,2-9,13,16-18H2,1H3,(H,22,23)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCDVTWILZGAIG-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455584 | |
| Record name | (3R)-3-(Benzyloxy)tetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87357-67-3 | |
| Record name | (3R)-3-(Benzyloxy)tetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is (R)-3-Benzyloxy-tetradecanoic acid utilized in the synthesis of lipid A precursors?
A: this compound serves as a starting material for attaching the characteristic acyl chains to glucosamine units. These modified glucosamine units are then coupled and further modified to yield a biosynthetic precursor of lipid A. [, ]
Q2: Can you provide an example of how this compound is incorporated into a synthetic scheme?
A: In the synthesis of a lipid A precursor, researchers employed this compound to acylate a protected glucosamine derivative. This acylation step is crucial for introducing one of the two acyl chains present in the target molecule. The synthesis utilizes readily available D-glucosamine as the starting material and involves a series of protection, acylation, coupling, phosphorylation, and deprotection steps to reach the desired precursor. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-Carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B16719.png)
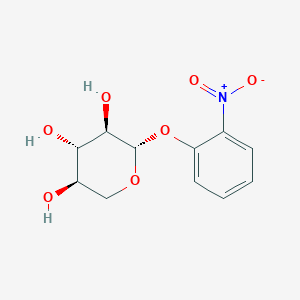
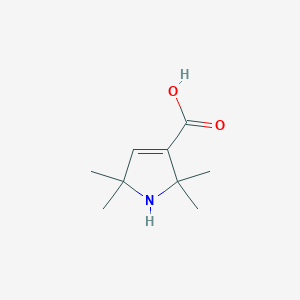
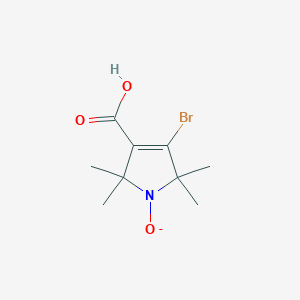
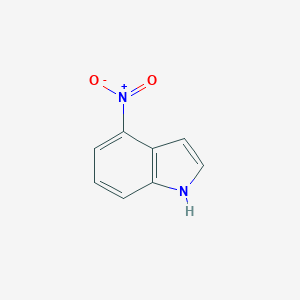
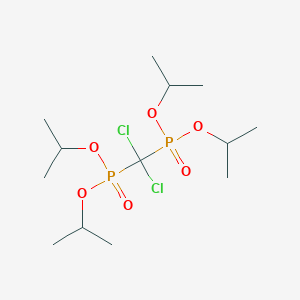
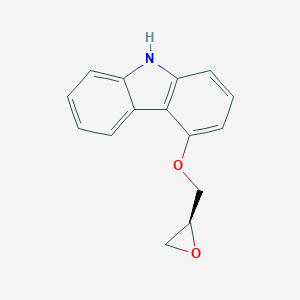
![2-[1-(2-Naphthyl)ethyl]benzoic acid](/img/structure/B16750.png)

![2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B16755.png)
![N-{4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl}hydrazinecarboxamide](/img/structure/B16756.png)
![Phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate](/img/structure/B16757.png)

